Benzyl (4-methoxyphenyl)carbamate

説明

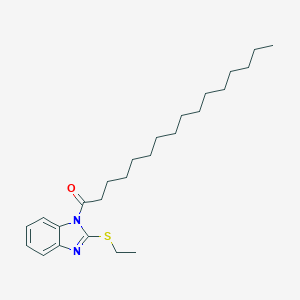

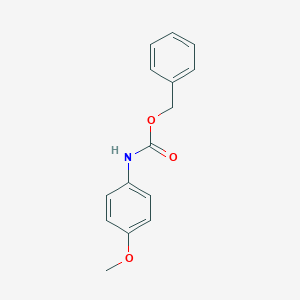

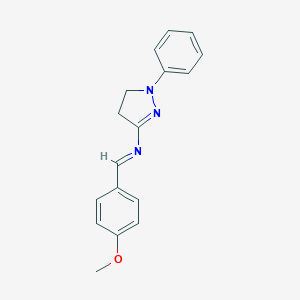

Benzyl (4-methoxyphenyl)carbamate, also known as benocyclidine, is a synthetic dissociative anaesthetic. It can be viewed as the ester of carbamic acid and benzyl alcohol . The molecular formula is C15H15NO3 .

Synthesis Analysis

The synthesis of Benzyl (4-methoxyphenyl)carbamate can be achieved by reacting benzyl chloroformate with ammonia . A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .Molecular Structure Analysis

The molecular weight of Benzyl (4-methoxyphenyl)carbamate is 257.289 . The structure of this compound can be found in various chemical databases .Chemical Reactions Analysis

Benzyl (4-methoxyphenyl)carbamate can undergo deprotection of N-benzyloxycarbonyl and O-benzyloxycarbonyl groups by nickel boride generated in situ from NaBH4 and NiCl2·6H2O in methanol at room temperature . This protocol is chemoselective as groups like chloro, bromo, amide, ester, pyridine, and tert-butyloxycarbonyl moiety are unaffected under these conditions .Physical And Chemical Properties Analysis

Benzyl (4-methoxyphenyl)carbamate is a white solid that is soluble in organic solvents and moderately soluble in water . The melting point is 86-89 °C . The density is 1.2023 (rough estimate) .科学的研究の応用

Organic Synthesis - Protecting Groups

Benzyl (4-methoxyphenyl)carbamate is used as a protecting group in organic synthesis. Protecting groups are used to temporarily mask functional groups in a molecule during a chemical reaction. The benzyl group is particularly useful for protecting alcohols and carboxylic acids, as it can be removed by hydrogenolysis .

Chemoselective Deprotection

A study detailed the development of a novel protocol for the chemoselective deprotection of N-benzyloxy carbamates, using Benzyl (4-methoxyphenyl)carbamate as the model reactant. This process is crucial in the synthesis of various organic compounds .

Inhibition Studies

Benzyl carbamates have been studied for their ability to inhibit enzymes such as BACE1, which is significant in the context of diseases like Alzheimer’s. While not specific to Benzyl (4-methoxyphenyl)carbamate, this class of compounds has potential applications in pharmacological research .

作用機序

Target of Action

Benzyl (4-methoxyphenyl)carbamate is primarily used as a protecting group in organic synthesis . Its primary targets are functional groups in organic molecules, particularly amines and phenols . These functional groups are often the most reactive sites in a molecule, and using a protecting group like Benzyl (4-methoxyphenyl)carbamate can prevent unwanted side reactions .

Mode of Action

The compound acts by reducing the nucleophilic character of the heteroatom in the functional group . This is achieved through the formation of a carbamate group, which is stable in both mild acidic and basic conditions . The carbamate group can be introduced by the reaction of benzyl chloroformate in the presence of a mild base at room temperature .

Biochemical Pathways

The use of Benzyl (4-methoxyphenyl)carbamate affects the synthetic pathways of organic compounds . By protecting reactive functional groups, it allows for the selective reaction of other parts of the molecule. This is particularly important in the synthesis of complex molecules such as pharmaceuticals, peptides, nucleotides, and carbohydrates .

Result of Action

The primary result of the action of Benzyl (4-methoxyphenyl)carbamate is the protection of reactive functional groups , allowing for selective reactions elsewhere in the molecule . Once its role is fulfilled, the protecting group can be removed, often through the use of a catalyst or specific reaction conditions . For instance, the carbamate group can be removed using palladium-catalysed hydrogenolysis .

Action Environment

The action of Benzyl (4-methoxyphenyl)carbamate is influenced by various environmental factors. Its stability in both mild acidic and basic conditions allows it to be used in a variety of reaction environments . Furthermore, the conditions for deprotection can be adjusted based on the specific requirements of the synthesis . For example, the use of nickel boride generated in situ from nickel chloride and sodium borohydride in methanol at ambient temperature has been developed for the deprotection of N-benzyloxycarbonyl and O-benzyloxycarbonyl groups .

Safety and Hazards

特性

IUPAC Name |

benzyl N-(4-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-14-9-7-13(8-10-14)16-15(17)19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFWYDWMSROEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Allyl-6-[(mesitylimino)methyl]phenol](/img/structure/B386207.png)

![4'-(10,12-Octadecadiynyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B386208.png)

![1-[4-(2-Chloroethoxy)phenyl]adamantane](/img/structure/B386211.png)

![Diethyl 1-(benzoylamino)-2-[(4-chlorophenyl)sulfanyl]vinylphosphonate](/img/structure/B386217.png)

![N-[[2-(3-methylphenyl)-3,4-dihydropyrazol-5-yl]carbamothioyl]benzamide](/img/structure/B386220.png)

![N-(4-methoxybenzylidene)-N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}amine](/img/structure/B386224.png)

![2-(diphenylphosphoryl)-N'-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B386225.png)

![N,N-bis(2-hydroxyethyl)-N'-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}imidoformamide](/img/structure/B386228.png)